molecular formula C28H29N5O3 B2435001 N-[(2-Methoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide CAS No. 1189727-11-4

N-[(2-Methoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide

Cat. No.: B2435001
CAS No.: 1189727-11-4
M. Wt: 483.572
InChI Key: BGYIGPGVPBZOGF-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide: is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a thiazole ring, and a dihydropyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Methoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the formation of the dihydropyrimidinone core. The final step involves the coupling of the chlorophenyl group with the thiazole-dihydropyrimidinone intermediate under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Methoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The dihydropyrimidinone moiety can be reduced to form tetrahydropyrimidinones.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the dihydropyrimidinone can produce tetrahydropyrimidinones.

Scientific Research Applications

N-[(2-Methoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-Methoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide involves its interaction with specific molecular targets. The thiazole and dihydropyrimidinone moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethcathinone: A stimulant drug with a similar chlorophenyl group.

    4-Chloroamphetamine: A psychoactive compound with a chlorophenyl group.

Uniqueness

N-[(2-Methoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O3/c1-19-7-5-9-21(17-19)25-31-28(36-32-25)23-10-6-14-29-26(23)33-15-12-20(13-16-33)27(34)30-18-22-8-3-4-11-24(22)35-2/h3-11,14,17,20H,12-13,15-16,18H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYIGPGVPBZOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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